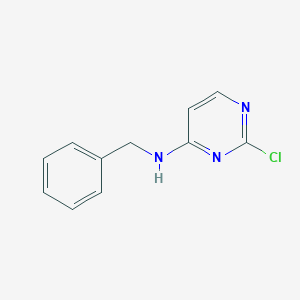

N-benzyl-2-chloropyrimidin-4-amine

Description

N-Benzyl-2-chloropyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at the 2-position and a benzylamine substituent at the 4-position of the pyrimidine ring. It is synthesized via nucleophilic aromatic substitution between 2,4-dichloropyrimidine and benzylamine. Two primary methods are reported:

- Method A: Yields 65% (4.78 g) using optimized stoichiometry in isopropanol .

- Method B: Achieves 72% yield (5.31 g) under reflux conditions with purification in dichloromethane .

Key physicochemical properties include:

The compound serves as a precursor in medicinal chemistry for developing kinase inhibitors and deubiquitinase modulators .

Properties

IUPAC Name |

N-benzyl-2-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRADTLPANSRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364856 | |

| Record name | N-benzyl-2-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195568 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71406-74-1 | |

| Record name | N-benzyl-2-chloropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-chloropyrimidin-4-amine can be synthesized through a multi-step process. One common method involves the reaction of 2,4-dichloropyrimidine with benzylamine in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in a solvent like isopropanol at low temperatures, followed by warming to room temperature over several hours. The resulting product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloropyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield N-benzyl-2-methoxypyrimidin-4-amine.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Building Block for Pharmaceuticals : N-benzyl-2-chloropyrimidin-4-amine serves as a precursor in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing drugs targeting cancer and infectious diseases.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes. For example, it has been evaluated as an inhibitor of cholinesterase, which is relevant in treating Alzheimer's disease .

2. Biological Studies

- Protein-Ligand Interactions : this compound is used to investigate enzyme inhibition and receptor modulation, contributing to our understanding of various biological pathways .

- Anti-inflammatory Properties : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This suggests potential therapeutic applications in managing inflammatory diseases.

3. Materials Science

- Novel Material Development : The compound is explored for its electronic and optical properties, making it valuable in the development of advanced materials.

Case Study 1: Cholinesterase Inhibition

A study evaluated a series of pyrimidine derivatives, including this compound, for their ability to inhibit acetylcholinesterase (AChE). The results indicated that certain derivatives exhibited significant inhibition potency, highlighting their potential in Alzheimer's disease treatment .

Case Study 2: Anti-inflammatory Activity

Research focused on the anti-inflammatory effects of pyrimidine derivatives demonstrated that this compound could inhibit COX enzymes effectively. This was assessed through IC50 values compared to known inhibitors like celecoxib.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Compound X | 19.45 ± 0.07 | 42.1 ± 0.30 |

Note: TBD indicates that specific IC50 values for this compound need to be determined through experimental assays.

Mechanism of Action

The mechanism of action of N-benzyl-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Key Observations :

- Chlorine vs. Phenyl Substituents : Replacement of 2-Cl with 2-Ph (as in ML323) enhances USP1/UAF1 inhibitory potency by 1000-fold, attributed to improved hydrophobic interactions in the enzyme’s active site .

- Bulkier Substituents : Phenethylamine (vs. benzylamine) in 5-chloro-6-methyl-N-phenethyl derivatives improves metabolic stability but reduces cell permeability due to increased steric hindrance .

Solubility and Stability

Structure-Activity Relationship (SAR) Insights

- Position 2: Electron-withdrawing groups (Cl, NO₂) enhance electrophilicity, facilitating nucleophilic displacement reactions in prodrug strategies. Aromatic substituents (Ph) improve target binding affinity .

- Position 4 : Benzylamine is critical for base stacking in enzyme active sites. Substitution with phenethyl or cyclohexyl groups reduces potency but increases pharmacokinetic stability .

- Ring Modifications : Addition of a 6-phenyl group (as in the nitro derivative) introduces steric clashes, limiting rotational freedom and reducing conformational adaptability .

Biological Activity

N-benzyl-2-chloropyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 2-position with a chlorine atom and at the 4-position with an amine group. The benzyl moiety enhances its lipophilicity, which is crucial for biological interactions. The presence of the chlorine atom can influence the reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Its mechanism often includes:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in lipid metabolism and neurotransmitter degradation. For instance, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease pathology .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can significantly affect its biological activity. Key findings include:

- Substituent Variations : Different substituents at the 2 and 4 positions of the pyrimidine ring lead to varying potencies. For example, compounds with larger or more polar substituents often exhibit enhanced inhibitory activity against AChE .

- Lipophilicity : Increased lipophilicity generally correlates with better membrane permeability and bioavailability, which are essential for effective drug action .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Research : Compounds derived from this structure have been evaluated for their ability to inhibit AChE, which is pivotal in managing symptoms related to cholinergic deficits in Alzheimer's patients .

- Cancer Research : Investigations into the compound's ability to inhibit specific protein-protein interactions related to cancer cell proliferation have shown promise, particularly in targeting Hsp90-Cdc37 interactions .

- Anti-Viral Activity : Recent studies have explored derivatives of this compound for their efficacy against SARS-CoV-2, indicating that modifications can enhance antiviral properties while maintaining low cytotoxicity .

Q & A

Q. What is a reliable synthetic route for N-benzyl-2-chloropyrimidin-4-amine, and how can purity be optimized?

A common method involves reacting 2,4-dichloropyrimidine with benzylamine in refluxing isopropanol. After reflux, the solvent is evaporated, and the residue is dissolved in dichloromethane, washed with saturated NaHCO₃ and NaCl, dried (MgSO₄), and concentrated. Flash chromatography (silica gel, mobile phase: CH₂Cl₂/MeOH with 1% triethylamine, 97:3) achieves purification, yielding ~66% . To optimize purity, consider varying reaction times, solvent ratios, or using alternative bases (e.g., K₂CO₃) to suppress side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., benzyl CH₂ protons at ~4.5 ppm, pyrimidine ring signals).

- HPLC : Assess purity (>95% typical) with reverse-phase C18 columns and UV detection.

- LC-MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 234.1) .

- Elemental analysis : Validate empirical formula (C₁₁H₁₀ClN₃).

Q. How can solubility and stability be evaluated for this compound in biological assays?

Solubility is typically tested in DMSO, water, or PBS via shake-flask methods. Stability studies involve incubating the compound under physiological conditions (37°C, pH 7.4) and analyzing degradation via HPLC over 24–72 hours. For DMSO stock solutions, store at -20°C to prevent hydrolysis of the chloropyrimidine group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXS software can determine bond angles, dihedral angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds may stabilize the pyrimidine ring conformation, as seen in related compounds . Refinement against high-resolution data (e.g., <1.0 Å) reduces thermal motion artifacts.

Q. What mechanistic insights explain the selectivity of 2-chloro substitution in nucleophilic aromatic substitution (NAS) reactions?

The 2-chloro position on pyrimidine is more reactive due to electron-withdrawing effects from the adjacent nitrogen, facilitating NAS with amines. Computational studies (DFT) can model transition states to compare activation energies for substitution at C2 vs. C4. Experimental kinetic studies under varying temperatures/pH further validate selectivity .

Q. How can molecular docking predict the biological targets of this compound?

Use docking software (e.g., AutoDock Vina) to screen against kinase or protease targets. Parameterize the chloropyrimidine core for π-π stacking and hydrogen bonding. For validation, compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. A related study on pyrimidine derivatives used Glide SP scoring to identify ATP-binding site interactions .

Q. What strategies address contradictions in synthetic yields reported across studies?

Reproducibility issues may arise from trace moisture or oxygen. Re-evaluate protocols using inert atmospheres (N₂/Ar) and anhydrous solvents. For example, replacing isopropanol with THF or DMF could improve benzylamine reactivity. Systematic DOE (Design of Experiments) can identify critical factors (e.g., temperature, stoichiometry) .

Q. How does polymorphism affect the physicochemical properties of this compound?

Polymorph screening via slurry crystallization in solvents (e.g., ethanol/water) identifies distinct crystal forms. DSC/TGA analysis reveals melting points and stability differences. In a related pyrimidine derivative, polymorphs showed 12.8° vs. 5.2° dihedral angles, altering solubility by >20% .

Data Analysis and Methodological Challenges

Q. How to interpret conflicting NMR data for this compound?

Discrepancies in splitting patterns may stem from dynamic effects (e.g., restricted rotation of the benzyl group). Variable-temperature NMR (VT-NMR) can resolve this by observing coalescence temperatures. For example, broadening of benzyl CH₂ signals at >40°C suggests conformational exchange .

Q. What computational tools optimize reaction conditions for scaled-up synthesis?

Machine learning platforms (e.g., LabMate.AI ) integrate historical reaction data to predict optimal catalysts or solvents. For C–N coupling, Bayesian optimization has reduced trial runs by 70% in similar pyrimidine syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.